(1-methyl-1H-indazol-6-yl)methanamine synthesis pathway
(1-methyl-1H-indazol-6-yl)methanamine synthesis pathway
An In-Depth Technical Guide to the Synthesis of (1-methyl-1H-indazol-6-yl)methanamine
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of (1-methyl-1H-indazol-6-yl)methanamine in Modern Drug Discovery
(1-methyl-1H-indazol-6-yl)methanamine is a pivotal molecular scaffold in the landscape of contemporary medicinal chemistry. Its rigid, bicyclic indazole core, coupled with a reactive primary amine, provides a versatile platform for the synthesis of a diverse array of bioactive molecules. This compound serves as a crucial building block in the development of novel therapeutics, particularly in the realms of oncology and neurological disorders, where it has been instrumental in the design of specific enzyme inhibitors and receptor modulators.[1] The strategic placement of the methyl group on the N1 position of the indazole ring is often critical for optimizing pharmacological activity, influencing factors such as metabolic stability and target binding affinity. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable intermediate, providing not just procedural details but also the underlying chemical rationale to empower researchers in their synthetic endeavors.
Visualizing the Synthetic Pathways
The synthesis of (1-methyl-1H-indazol-6-yl)methanamine can be approached through two primary and logically sound strategies, each commencing from a common precursor, 1H-indazole-6-carbonitrile. The choice between these pathways may be dictated by the availability of specific reagents, scalability requirements, and the desired purity profile of the final product.
Caption: Overview of the two primary synthetic routes.
Pathway I: The Nitrile Reduction Route
This pathway is arguably the more direct approach, hinging on two principal transformations: the regioselective N-methylation of 1H-indazole-6-carbonitrile followed by the reduction of the nitrile functionality to the desired primary amine.
Step 1: N-Methylation of 1H-Indazole-6-carbonitrile
The crux of this initial step lies in achieving selective methylation at the N1 position of the indazole ring. The indazole anion is ambident, with nucleophilic character at both N1 and N2. The regiochemical outcome is highly dependent on the reaction conditions, a classic case of kinetic versus thermodynamic control.[2]
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Thermodynamic Control for N1-Selectivity: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3] Consequently, the N1-methylated product is the thermodynamically favored isomer.[2] Reaction conditions that facilitate equilibration, such as the use of a strong, non-coordinating base in an aprotic polar solvent, will predominantly yield the desired N1-methylated product.[2][4] Sodium hydride (NaH) in tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a classic choice for this transformation.[5][6] The sodium cation has a lower propensity for chelation compared to other metal ions, which can favor N2 alkylation.
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Kinetic Control Favoring N2-Alkylation: Conversely, conditions that favor kinetic control, such as using a weaker base or a protic solvent, may lead to a higher proportion of the N2-isomer.
Experimental Protocol: N1-Methylation of 1H-Indazole-6-carbonitrile
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1H-Indazole-6-carbonitrile | 143.15 | 10.0 g | 69.8 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 3.07 g | 76.8 |
| Methyl Iodide | 141.94 | 4.8 mL (10.9 g) | 76.8 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Ethyl Acetate | 88.11 | 3 x 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1H-indazole-6-carbonitrile (10.0 g, 69.8 mmol).
-
Add anhydrous DMF (100 mL) and stir the mixture until the starting material is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 3.07 g, 76.8 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The formation of the sodium salt of the indazole may be observed.
-
Slowly add methyl iodide (4.8 mL, 76.8 mmol) dropwise via a syringe, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-methyl-1H-indazole-6-carbonitrile.
Step 2: Reduction of 1-methyl-1H-indazole-6-carbonitrile
With the methylated nitrile in hand, the final step is its reduction to the primary amine. Two robust methods are commonly employed for this transformation: reduction with a metal hydride or catalytic hydrogenation.
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is a potent reducing agent capable of readily converting nitriles to primary amines.[2] The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, ultimately leading to the desired amine after an aqueous workup.[2] This method is often high-yielding and proceeds under relatively mild conditions.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-methyl-1H-indazole-6-carbonitrile | 157.18 | 5.0 g | 31.8 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.41 g | 63.6 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Water | 18.02 | 2.4 mL | - |
| 15% aq. NaOH | - | 2.4 mL | - |
| Water | 18.02 | 7.2 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.41 g, 63.6 mmol) and anhydrous THF (50 mL).
-
Cool the suspension to 0 °C with an ice bath.
-
Dissolve 1-methyl-1H-indazole-6-carbonitrile (5.0 g, 31.8 mmol) in anhydrous THF (100 mL) and add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC/LC-MS.
-
Cool the reaction mixture to 0 °C and perform a Fieser workup by slowly and sequentially adding:
-
Water (2.4 mL)
-
15% aqueous NaOH solution (2.4 mL)
-
Water (7.2 mL) Caution: This quenching procedure is highly exothermic and generates hydrogen gas. Add the reagents very slowly and with vigorous stirring.
-
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Filter the solid through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (1-methyl-1H-indazol-6-yl)methanamine.
-
The crude product can be further purified by column chromatography or distillation under reduced pressure if necessary.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation offers a greener and often safer alternative to metal hydrides, particularly on a larger scale.[7] Raney Nickel is a common catalyst for this transformation, although others like palladium on carbon (Pd/C) can also be used. The reaction is typically carried out under a hydrogen atmosphere. A key consideration is the potential for the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the product amine. This can often be suppressed by the addition of ammonia to the reaction mixture.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-methyl-1H-indazole-6-carbonitrile | 157.18 | 5.0 g | 31.8 |
| Raney Nickel (slurry in water) | - | ~1 g (catalytic) | - |
| Methanol | 32.04 | 100 mL | - |
| Ammonia (7N in Methanol) | 17.03 | 20 mL | ~140 |
| Hydrogen Gas (H₂) | 2.02 | 50-100 psi | - |
Procedure:
-
To a hydrogenation vessel, add 1-methyl-1H-indazole-6-carbonitrile (5.0 g, 31.8 mmol) and methanol (100 mL).
-
Add the methanolic ammonia solution (20 mL).
-
Carefully add the Raney Nickel slurry (~1 g). Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or solvent.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 50-100 psi and stir vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours.
-
Monitor the reaction progress by monitoring hydrogen uptake or by LC-MS analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the catalyst through a pad of Celite®. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed by standard methods.
Pathway II: The Reductive Amination Route
This alternative pathway involves the initial conversion of the nitrile to an aldehyde, followed by reductive amination to form the target primary amine.
Step 1: Synthesis of 1-methyl-1H-indazole-6-carbaldehyde
The conversion of the nitrile to an aldehyde can be achieved using a reducing agent that stops at the imine stage, which is then hydrolyzed to the aldehyde upon aqueous workup. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.
Experimental Protocol: Aldehyde Synthesis
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-methyl-1H-indazole-6-carbonitrile | 157.18 | 5.0 g | 31.8 |
| DIBAL-H (1.0 M in hexanes) | 142.22 | 35 mL | 35.0 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Methanol | 32.04 | 10 mL | - |
| 1 M aq. HCl | - | 50 mL | - |
Procedure:
-
In a flame-dried, three-necked flask under nitrogen, dissolve 1-methyl-1H-indazole-6-carbonitrile (5.0 g, 31.8 mmol) in anhydrous DCM (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H solution (1.0 M in hexanes, 35 mL, 35.0 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the slow addition of methanol (10 mL).
-
Allow the mixture to warm to room temperature and then add 1 M aqueous HCl (50 mL).
-
Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-methyl-1H-indazole-6-carbaldehyde, which can be purified by column chromatography.
Step 2: Reductive Amination of 1-methyl-1H-indazole-6-carbaldehyde
Reductive amination is a powerful method for forming amines from carbonyl compounds.[8] In this step, the aldehyde reacts with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine. A variety of reducing agents can be used, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices. Catalytic hydrogenation is also a viable option.[9]
Caption: The key steps in the reductive amination process.
Experimental Protocol: Reductive Amination
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-methyl-1H-indazole-6-carbaldehyde | 160.18 | 4.0 g | 25.0 |
| Ammonia (7N in Methanol) | 17.03 | 50 mL | ~350 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.42 g | 37.5 |
| Methanol | 32.04 | 50 mL | - |
Procedure:
-
Dissolve 1-methyl-1H-indazole-6-carbaldehyde (4.0 g, 25.0 mmol) in the 7N solution of ammonia in methanol (50 mL) in a round-bottom flask.
-
Stir the solution at room temperature for 1-2 hours to allow for imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.42 g, 37.5 mmol) portion-wise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify as necessary.
Conclusion and Outlook
Both the nitrile reduction and reductive amination pathways offer reliable and scalable methods for the synthesis of (1-methyl-1H-indazol-6-yl)methanamine. The choice of route will depend on factors such as reagent availability, safety considerations (e.g., handling of LiAlH₄ or pyrophoric catalysts), and the desired scale of the synthesis. Careful control of the initial N-methylation step is paramount to ensure the correct regiochemistry, which is fundamental to the utility of the final product in drug discovery programs. The protocols outlined in this guide provide a robust foundation for researchers and drug development professionals to access this key synthetic intermediate.
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